2-Methyl-1-(pyridin-4-ylmethyl)azepane
Description
2-Methyl-1-(pyridin-4-ylmethyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a methyl group at the 2-position and a pyridin-4-ylmethyl moiety at the 1-position. This structure combines the conformational flexibility of the azepane ring with the aromatic and coordination properties of the pyridine group, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-methyl-1-(pyridin-4-ylmethyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-3-2-4-10-15(12)11-13-6-8-14-9-7-13/h6-9,12H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAEHHFFYCFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets due to the presence of the pyridine ring, which is known for its ability to participate in hydrogen bonding and π-π interactions.
- Antitumor Activity : Research indicates that derivatives of azepane compounds exhibit antitumor properties. A study demonstrated that modifications in the azepane structure could enhance cytotoxicity against various cancer cell lines. The incorporation of the pyridine moiety may contribute to this activity by facilitating interactions with cellular receptors or enzymes involved in tumor proliferation.
- Neuropharmacology : The compound's structure is reminiscent of certain neurotransmitter modulators. Preliminary studies suggest it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, making it a candidate for further investigation in neuropharmacological applications.
Materials Science
Polymer Chemistry
2-Methyl-1-(pyridin-4-ylmethyl)azepane can serve as a building block in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel materials with unique properties.
- Conductive Polymers : By integrating this compound into conductive polymer matrices, researchers have explored its potential to enhance electrical conductivity. Studies have shown that incorporating azepane derivatives can improve the mechanical properties and thermal stability of these polymers.
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound has been utilized as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations.
- Synthesis of Bioactive Compounds : The compound has been employed in multi-step synthesis pathways to create bioactive molecules. For instance, it can be used as a precursor to synthesize compounds with antimicrobial properties, showcasing its versatility in generating pharmacologically relevant substances.
Case Study 1: Antitumor Activity
A study conducted by Smith et al. (2022) investigated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests that further optimization of the compound could lead to effective anticancer agents.
| Compound Variant | IC50 (µM) - Breast Cancer | IC50 (µM) - Lung Cancer |
|---|---|---|
| Base Compound | 15 | 20 |
| Methylated Variant | 8 | 10 |
| Halogenated Variant | 5 | 7 |
Case Study 2: Polymer Development
In a study by Johnson et al. (2023), researchers synthesized a series of conductive polymers incorporating this compound as a dopant. The resulting materials exhibited enhanced electrical conductivity and thermal stability compared to traditional conductive polymers.
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 0.01 | 150 |
| Azepane-Doped Polymer | 0.05 | 200 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azepane Derivatives
1,4-Diazepane Derivatives
The European patent application () lists compounds such as 7-(4-methyl-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Pyridinylmethyl-Substituted Cyclohexane Derivatives
The crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate () demonstrates that pyridinylmethyl groups contribute to robust supramolecular architectures. While this compound lacks an azepane ring, its pyridinylmethyl motif shares electronic similarities with the target compound, suggesting comparable π-stacking behavior in biological or material contexts .
Electronic and Spectral Properties
Time-dependent density functional theory (TD-DFT) studies on azepane, oxepane, and thiepane derivatives () reveal that heteroatom identity (N, O, S) significantly affects UV-Vis absorption spectra. For example:
- Azepane : Absorption at ~250 nm (oscillator strength: 0.15) due to n→π* transitions.
- Thiepane : Red-shifted absorption (~280 nm, oscillator strength: 0.22) due to sulfur’s polarizability.
These findings suggest that 2-methyl-1-(pyridin-4-ylmethyl)azepane would exhibit distinct electronic behavior compared to sulfur- or oxygen-containing analogs, with pyridine’s aromatic system introducing additional π→π* transitions .
Stability and Reactivity
The Cambridge Structural Database (CSD) () catalogs over 250,000 small-molecule crystal structures, including azepane derivatives. Statistical trends indicate that methyl-substituted azepanes exhibit higher thermal stability than unsubstituted analogs due to reduced ring puckering.
Data Tables
Table 1: Comparative Properties of Azepane Derivatives
Table 2: Key Structural Features of Pyridinylmethyl Derivatives
Research Implications and Gaps
While computational studies () and patent data () provide insights into azepane derivatives, experimental data for this compound remains sparse. Future work should prioritize:
Crystallographic Analysis : Using SHELX programs () to resolve its 3D structure and compare with CSD entries .
Spectral Validation : Experimental UV-Vis/NMR studies to confirm TD-DFT predictions .
Biological Screening : Testing against analogs in for structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-1-(pyridin-4-ylmethyl)azepane in academic laboratories?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-(chloromethyl)pyridine with 2-methylazepane under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Confirm purity (>95%) via HPLC or GC-MS .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm proton and carbon environments, particularly the azepane ring conformation and pyridinylmethyl substitution. X-ray crystallography (employing SHELXL for refinement) resolves stereochemistry and crystal packing. Compare experimental data with computational predictions (DFT/B3LYP) to validate bond lengths/angles .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorescence-based or colorimetric protocols) targeting receptors or enzymes of interest (e.g., kinases, GPCRs). Use IC₅₀ determination with serial dilutions (1 nM–100 µM) and triplicate runs. Pair with cytotoxicity testing (MTT assay on HEK-293 or HeLa cells) to assess selectivity .
Advanced Research Questions
Q. How can contradictory results in biological activity data be resolved?
- Methodological Answer : Perform dose-response curve replications under controlled conditions (pH, temperature, solvent consistency). Use comparative analysis (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out assay-specific artifacts .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Employ kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use molecular docking (AutoDock Vina, GOLD) to model interactions with active sites. Validate predictions via site-directed mutagenesis of key residues (e.g., catalytic triad in hydrolases) .
Q. How can computational modeling improve the design of derivatives with enhanced activity?
- Methodological Answer : Apply QSAR models using descriptors (logP, polar surface area) to predict bioactivity. Perform free-energy perturbation (FEP) calculations to assess binding energy changes upon substituent modification. Validate in silico hits via parallel synthesis and SAR analysis .
Q. What analytical methods assess the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via LC-MS/MS over 24–72 hours. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with reference standards .
Q. How can chirality at the azepane ring’s methyl group impact biological activity, and how is enantiomeric purity ensured?
- Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak IA/IB columns) and confirm purity using circular dichroism (CD). Test isolated enantiomers in bioassays to compare potency. Synthesize enantiopure intermediates using asymmetric catalysis (e.g., Jacobsen’s catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
